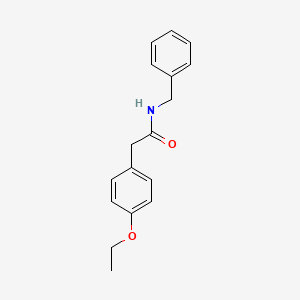
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide, also known as FTC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. FTC belongs to the class of hydrazinecarbothioamide derivatives and has been extensively studied for its biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and signaling pathways. One study showed that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study suggested that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide induces apoptosis, or programmed cell death, in cancer cells. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to reduce the production of reactive oxygen species, which are known to play a role in various diseases, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity compared to other anticancer agents. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of using 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide and its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide involves the reaction of 4-methyl-7-hydroxychromone-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furoyl hydrazine to form the hydrazide intermediate. The final product is obtained by reacting the hydrazide intermediate with carbon disulfide and sodium hydroxide.
Aplicaciones Científicas De Investigación
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been extensively studied for its biological activities, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In vitro studies have shown that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. In addition, 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(furan-2-carbonylamino)-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-14(20)23-13-8-10(4-5-11(9)13)17-16(24)19-18-15(21)12-3-2-6-22-12/h2-8H,1H3,(H,18,21)(H2,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHVOGSBMJLAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylcarbonyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)


![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)


![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)



![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)
![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)